3-(Tert-butylsulfanyl)azetidine

Description

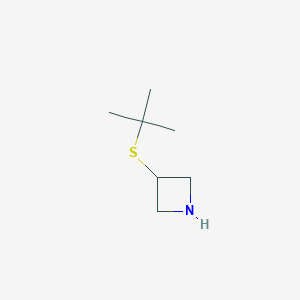

Structure

3D Structure

Properties

Molecular Formula |

C7H15NS |

|---|---|

Molecular Weight |

145.27 g/mol |

IUPAC Name |

3-tert-butylsulfanylazetidine |

InChI |

InChI=1S/C7H15NS/c1-7(2,3)9-6-4-8-5-6/h6,8H,4-5H2,1-3H3 |

InChI Key |

NFLJCFUHYCGQGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1CNC1 |

Origin of Product |

United States |

The Chemical Compound: 3 Tert Butylsulfanyl Azetidine

Synthesis of 3-(Tert-butylsulfanyl)azetidine

A plausible and efficient route to 3-(tert-butylsulfanyl)azetidine would likely involve the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine (B1206935) with a tert-butylthiolate salt. A common starting material for such a synthesis is N-Boc-3-hydroxyazetidine, which is commercially available or can be prepared through various reported methods. acs.org

The synthesis could proceed via a two-step sequence:

Activation of the Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is not a good leaving group and therefore needs to be converted into a more reactive species. This is typically achieved by converting it to a sulfonate ester, such as a tosylate or mesylate, or by converting it to a halide. unifiedpatents.com A patent for the synthesis of azetidine derivatives describes the reaction of 1-t-butylazetidinyl-3-tosylate with mercaptans, supporting this approach. google.com

Nucleophilic Substitution: The activated azetidine derivative can then be reacted with a source of the tert-butylsulfanyl nucleophile, such as sodium tert-butylthiolate. This thiolate can be prepared by reacting tert-butyl mercaptan with a strong base like sodium hydride. The reaction would proceed via an SN2 mechanism, displacing the leaving group and forming the C-S bond.

An alternative and potentially more direct approach is suggested by the work of Dubois and colleagues, who reported the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines from N-Cbz-azetidin-3-ols and various thiols. It is conceivable that a similar iron-catalyzed reaction between an N-protected 3-hydroxyazetidine and tert-butyl mercaptan could yield the desired product.

Table 2: Plausible Synthetic Route to N-Boc-3-(Tert-butylsulfanyl)azetidine

| Step | Reactants | Reagents | Product |

| 1 | N-Boc-3-hydroxyazetidine | p-Toluenesulfonyl chloride, Triethylamine | N-Boc-3-(tosyloxy)azetidine |

| 2 | N-Boc-3-(tosyloxy)azetidine | Sodium tert-butylthiolate | N-Boc-3-(tert-butylsulfanyl)azetidine |

This table outlines a hypothetical, yet chemically sound, synthetic pathway to the target compound based on established methodologies.

Physicochemical Properties

The exact physicochemical properties of 3-(Tert-butylsulfanyl)azetidine are not documented in readily available literature. However, we can infer some of its likely characteristics based on its structure and the properties of related compounds.

Table 3: Predicted Physicochemical Properties of 3-(Tert-butylsulfanyl)azetidine

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₇H₁₅NS |

| Molecular Weight | 145.27 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Expected to be higher than azetidine due to increased molecular weight and van der Waals forces |

| Solubility | Likely soluble in organic solvents; limited solubility in water |

| pKa (of the azetidine nitrogen) | Expected to be basic, similar to other secondary amines |

This table presents predicted properties based on the chemical structure and data for analogous compounds.

Spectroscopic Data

Without experimental data, a definitive assignment of spectroscopic signals is not possible. However, the expected 1H and 13C NMR spectra would exhibit characteristic signals for the azetidine ring protons and carbons, as well as the signals for the tert-butyl group. In the 1H NMR spectrum, the protons on the azetidine ring would likely appear as complex multiplets due to spin-spin coupling. The nine protons of the tert-butyl group would appear as a sharp singlet. In the 13C NMR spectrum, one would expect to see signals for the three distinct carbons of the azetidine ring and two signals for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons). Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

3-(Tert-butylsulfanyl)azetidine, while not a widely studied compound in its own right, serves as an excellent case study for understanding the synthesis and potential utility of 3-substituted azetidines. The inherent ring strain of the azetidine (B1206935) scaffold, coupled with the ability to introduce diverse functionality at the 3-position, makes this class of compounds a rich area for exploration in organic and medicinal chemistry. The plausible synthetic routes to 3-(tert-butylsulfanyl)azetidine, derived from established methodologies for related compounds, highlight the modular nature of azetidine chemistry. As synthetic methods continue to advance, it is likely that even more complex and functionally diverse azetidine derivatives will become readily accessible, further expanding their impact on science and technology.

Synthetic Routes to 3-(Tert-butylsulfanyl)azetidine and its Analogs

The synthesis of 3-sulfanylazetidines, including the specific compound 3-(tert-butylsulfanyl)azetidine, is a significant area of research in medicinal and synthetic chemistry. These compounds are valuable building blocks for novel chemical entities in drug discovery. This article details two primary methodologies for the direct formation of the C-S bond on the azetidine ring: iron-catalyzed thiol alkylation of azetidinols and photochemical addition of thiols to azetines.

Computational and Mechanistic Investigations of 3 Tert Butylsulfanyl Azetidine and Azetidine Chemistry

Quantum Chemical Calculations in Azetidine (B1206935) Synthesis Design

Quantum chemical calculations have become an indispensable tool in modern synthetic organic chemistry, offering profound insights into reaction mechanisms, transition states, and the factors governing selectivity. nih.govrsc.orgresearchgate.net In the realm of azetidine synthesis, these computational methods are pivotal for designing efficient synthetic routes and predicting the outcomes of complex reactions. By modeling reaction pathways and energy profiles, chemists can circumvent extensive experimental trial-and-error, thereby accelerating the development of novel methodologies for constructing the strained four-membered azetidine ring. nih.govrsc.org

Density Functional Theory (DFT) is a powerful quantum chemical method frequently employed to predict the reactivity of substrates and the likely outcomes of reactions designed to form azetidines. frontiersin.orgnih.govresearchgate.netacs.org These calculations can determine the activation energies for different potential reaction pathways, allowing researchers to identify the most kinetically favorable route.

For instance, in the lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT calculations have been used to elucidate the origins of regioselectivity. frontiersin.orgnih.govresearchgate.net The calculations revealed that the transition state leading to the formation of the azetidine ring is significantly lower in energy than the transition state for the competing reaction that would form a five-membered pyrrolidine (B122466) ring. frontiersin.orgnih.gov This computational insight was consistent with experimental observations where the azetidine product was formed with high selectivity. frontiersin.orgnih.gov

Computational studies can also guide the choice of substrates and reaction conditions. By modeling the electronic and steric properties of different starting materials, it is possible to predict which substituents will favor the desired cyclization. For example, DFT calculations have successfully rationalized the high regioselectivity observed in the synthesis of 2-arylazetidines, providing a quantum chemical explanation that extends Baldwin's rules for ring-formation reactions. acs.org

Table 1: DFT Calculated Energy Barriers for Competing Cyclization Reactions

This table is illustrative and compiles representative data from computational studies on azetidine synthesis.

| Starting Material | Cyclization Pathway | Product | Calculated Activation Energy (kcal/mol) | Predicted Major Product | Reference |

|---|---|---|---|---|---|

| cis-3,4-epoxy amine | 4-exo-tet | Azetidine | 15.2 | Azetidine | frontiersin.orgnih.gov |

| cis-3,4-epoxy amine | 5-endo-tet | Pyrrolidine | 21.5 | frontiersin.orgnih.gov | |

| trans-3,4-epoxy amine | 4-exo-tet | Azetidine | 23.8 | Pyrrolidine | frontiersin.orgnih.gov |

| trans-3,4-epoxy amine | 5-endo-tet | Pyrrolidine | 17.1 | frontiersin.orgnih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the feasibility and outcome of pericyclic reactions, including the cycloadditions used to form azetidine rings. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. A smaller energy gap between the interacting orbitals leads to a more favorable reaction.

The aza Paternò-Büchi reaction, a [2+2]-cycloaddition between an imine and an alkene, is a powerful method for azetidine synthesis. nih.govresearchgate.net The success of this reaction, particularly when using acyclic imine precursors, can be rationalized using FMO theory. nih.govchemrxiv.org Computational studies have shown that matching the frontier molecular orbital energies of the alkene and the imine equivalent (such as an oxime) is crucial for a successful reaction. nih.govchemrxiv.org By tuning the electronic properties of the reactants to lower the HOMO-LUMO gap, the transition state energy is reduced, which in turn promotes the desired [2+2] cycloaddition over competing side reactions like alkene dimerization. nih.gov This principle has been successfully applied in the development of visible-light-mediated aza Paternò-Büchi reactions. nih.govchemrxiv.org

Mechanistic Elucidation of C-S Bond Formation on Azetidines

The introduction of a sulfur-containing substituent, such as the tert-butylsulfanyl group, onto an azetidine ring is a key step in the synthesis of compounds like 3-(tert-butylsulfanyl)azetidine. Understanding the mechanisms of C-S bond formation is crucial for optimizing these reactions.

The formation of a C-S bond on an azetidine ring can be efficiently achieved through a radical-mediated thiol-ene reaction. polimi.itresearchgate.net This process typically involves the addition of a thiol to an azetine (an unsaturated precursor to azetidine). The reaction is often initiated by light (photochemical initiation), which generates a thiyl radical from the corresponding thiol. polimi.itwikipedia.org

The proposed mechanism for this anti-Markovnikov hydrothiolation proceeds as follows:

Initiation: UV irradiation promotes the homolytic cleavage of the S-H bond in the thiol (e.g., tert-butylthiol), forming a thiyl radical (RS•). polimi.itwikipedia.orgacsgcipr.org

Propagation: The highly reactive thiyl radical adds to the carbon-carbon double bond of the 2-azetine. This addition occurs at the less substituted carbon, leading to the formation of a more stable carbon-centered radical on the azetidine ring at the 3-position. polimi.it

Chain Transfer: The resulting azetidinyl radical then abstracts a hydrogen atom from another molecule of the thiol. This step yields the final 3-sulfanylazetidine product and regenerates a thiyl radical, which can then participate in another propagation cycle. polimi.itwikipedia.org

This method has been successfully implemented in continuous flow photochemical reactors, allowing for rapid and scalable synthesis of 3-thio-substituted azetidines. polimi.it

Table 2: Substrate Scope in the Photochemical Radical Thiolation of 2-Azetines

Data synthesized from studies on photochemical C-S bond formation on azetidines.

| Azetine C2-Substituent | Thiol | Product Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| Phenyl | 4-Methylbenzenethiol | 95 | >95:5 (cis) | polimi.it |

| 4-Methoxyphenyl | Benzenethiol | 92 | >95:5 (cis) | polimi.it |

| 2-Naphthyl | 4-Chlorobenzenethiol | 88 | 20:80 | polimi.it |

| Cyclohexyl | Benzenethiol | 75 | 15:85 | polimi.it |

| Methyl | 2-Phenylethanethiol | 85 | 40:60 | polimi.it |

An alternative mechanism for forming a C-S bond at the 3-position of an azetidine ring involves the generation of a carbocation intermediate. nih.govimperial.ac.uk This pathway is particularly relevant for the reaction of 3-azetidinols with thiols under acidic or Lewis acidic conditions.

A mild and efficient method for the synthesis of 3-aryl-3-sulfanyl azetidines utilizes an iron-catalyzed thiol alkylation of N-Cbz-azetidin-3-ols. nih.govimperial.ac.uk The mechanism is proposed to proceed through the formation of an azetidine carbocation. The key steps are:

Activation: The Lewis acid catalyst (e.g., an iron salt) coordinates to the hydroxyl group of the azetidin-3-ol, making it a better leaving group.

Carbocation Formation: The activated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation at the 3-position of the azetidine ring. The stability of this carbocation is enhanced by the presence of an aryl group at the same position.

Nucleophilic Attack: A thiol molecule then acts as a nucleophile, attacking the electrophilic carbocation.

Deprotonation: A final deprotonation step yields the 3-aryl-3-sulfanyl azetidine product.

This reaction demonstrates excellent yields and is tolerant of a wide range of thiols. The presence of an electron-donating aromatic group on the azetidinol (B8437883) substrate is crucial for stabilizing the carbocation intermediate and achieving good reactivity. nih.gov

Regioselectivity and Stereoselectivity in Azetidine Ring Synthesis (Focus on factors influencing substitution patterns relevant to 3-position)

Controlling the placement (regioselectivity) and three-dimensional orientation (stereoselectivity) of substituents on the azetidine ring is a central challenge in its synthesis. Achieving substitution specifically at the 3-position is critical for preparing molecules like 3-(tert-butylsulfanyl)azetidine.

Several factors influence the regioselectivity of azetidine ring formation, particularly in intramolecular cyclization reactions. The choice of catalyst is paramount. For example, in the intramolecular aminolysis of epoxy amines, lanthanide catalysts like La(OTf)₃ have been shown to strongly favor the 4-exo-tet cyclization pathway, which leads to azetidine formation, over the 5-endo-tet pathway that would produce a pyrrolidine. frontiersin.orgnih.govnih.gov The regioselectivity in these reactions is also highly dependent on the stereochemistry of the starting material; cis-epoxy amines typically yield azetidines, while trans-isomers favor the formation of pyrrolidines. frontiersin.orgnih.gov This selectivity has been rationalized by computational studies, which suggest that the coordination of the lanthanum catalyst to the substrate dictates the preferred reaction pathway. frontiersin.orgnih.govresearchgate.net

Stereoselectivity in azetidine synthesis is influenced by steric and electronic factors of both the substrate and the reagents. In the radical addition of thiols to 2-azetines, the stereochemical outcome (cis vs. trans) is affected by the steric bulk of the substituent at the C2-position of the azetine and the steric hindrance of the incoming thiol. polimi.it Bulky substituents at C2 tend to favor the formation of the trans product, where the incoming thiol adds to the face opposite the substituent to minimize steric clash. polimi.it Conversely, less sterically demanding substituents can lead to the formation of the cis product or a mixture of diastereomers. polimi.it Similarly, in the synthesis of 2-arylazetidines via superbase-induced reactions, a high degree of diastereoselectivity is observed, with the substituents on the resulting azetidine ring adopting a trans geometry. acs.org

The development of synthetic methods that provide precise control over both regio- and stereoselectivity is essential for accessing functionally diverse and structurally complex azetidine derivatives for various applications. rsc.orgresearchgate.net

Role of 3 Tert Butylsulfanyl Azetidine and Derivatives in Advanced Chemical Synthesis and Methodology Development

Building Blocks for Complex Molecular Architectures

Azetidine (B1206935) derivatives are increasingly recognized as crucial building blocks for creating intricate molecular designs, including spirocyclic and polycyclic systems. nih.govnih.gov Their utility stems from the ring strain, which can be harnessed to drive reactions and introduce specific functionalities. The incorporation of a tert-butylsulfanyl group at the 3-position of the azetidine ring offers a strategic point for further chemical modification.

The synthesis of diverse molecular scaffolds often begins with a core azetidine structure. nih.govacs.org For instance, a sequence involving N-alkylation, protection of functional groups, and subsequent cyclization can lead to trisubstituted azetidines. nih.gov These can then be elaborated into more complex structures, such as azetidine-fused 8-membered rings, through techniques like ring-closing metathesis. nih.gov

The reactivity of the azetidine ring also allows for its use as a precursor to other heterocyclic systems. nih.gov Depending on the reaction conditions and the nature of the substituents, azetidines can be transformed into larger 5- and 6-membered heterocycles through ring-expansion reactions. nih.gov This versatility makes azetidine derivatives, including those with sulfur-containing substituents like 3-(tert-butylsulfanyl)azetidine, valuable starting materials in synthetic campaigns aimed at producing novel chemical entities. bldpharm.com

The development of natural product-inspired scaffolds has also highlighted the importance of azetidine-containing building blocks. nih.gov These scaffolds, often prepared on a gram scale, are designed for easy diversification, enabling the rapid generation of libraries of related compounds for drug discovery and other applications. nih.gov

Table 1: Examples of Complex Architectures from Azetidine Building Blocks

| Starting Material | Key Transformation | Resulting Architecture |

| N-allyl amino diols | Multi-step synthesis including cyclization | Trisubstituted azetidines |

| Trisubstituted azetidines | Ring-closing metathesis | Azetidine-fused 8-membered rings |

| 1-Azetines | [3+2]-cycloaddition | Bicyclic azetidines |

| Azetidines | Ring-expansion | 5- and 6-membered heterocycles |

Chiral Azetidine Derivatives in Asymmetric Synthesis

Chiral azetidines are of significant interest as they can serve as both valuable building blocks for enantiomerically pure compounds and as chiral ligands or catalysts in asymmetric transformations. acs.org The synthesis of chiral C2-substituted azetidines, for example, can be achieved with high diastereoselectivity using chiral tert-butanesulfinamides, which are readily available. acs.org This approach provides access to a range of enantioenriched azetidines that are useful as synthetic intermediates. acs.org

The stereochemistry of the azetidine ring can be controlled through various synthetic strategies. One method involves the use of chiral auxiliaries in a sequential condensation-cyclization approach to produce azetines with high diastereoselectivity, which can then be converted to chiral azetidines. nih.gov Another approach is the catalytic asymmetric hydrogenation of achiral 2-azetines using a ruthenium catalyst and a chiral ligand, yielding chiral azetidines with high enantiomeric ratios. nih.gov

Once formed, these chiral azetidine derivatives can be utilized in a variety of asymmetric reactions. For example, chiral organocatalysts derived from the ring-opening of chiral aziridines have been shown to be highly efficient in direct asymmetric aldol (B89426) reactions, producing products with excellent yields and enantioselectivities. nih.gov Furthermore, the resulting chiral aldol adduct can be converted into a chiral azetidine ring, demonstrating the utility of these systems in constructing other chiral molecules. nih.gov

The development of methods for the stereospecific synthesis of azetidines is an active area of research. Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the formation of 2-(hydroxymethyl)azetidines, which can be subsequently oxidized to provide azetidine-2-carboxylic acids in high yields. nih.gov These chiral carboxylic acids are valuable building blocks in peptide synthesis and drug design. nih.gov

Table 2: Strategies for Asymmetric Synthesis of Azetidines

| Method | Description | Stereochemical Outcome |

| Chiral Auxiliaries | Use of chiral auxiliaries in condensation-cyclization reactions. | High diastereoselectivity |

| Asymmetric Hydrogenation | Ruthenium-catalyzed hydrogenation of 2-azetines with a chiral ligand. | High enantiomeric ratios (up to 95:5) |

| Chiral Building Blocks | Synthesis from enantiopure precursors like (2-aminoalkyl)oxiranes. | Stereospecific formation of chiral azetidines |

| Chiral Sulfinamides | Use of chiral tert-butanesulfinamides for chiral induction. | Good diastereoselectivity |

Development of Novel Synthetic Protocols for Azetidine Scaffolds

The inherent ring strain of azetidines presents both a challenge and an opportunity for synthetic chemists, driving the development of innovative methods for their construction. rsc.orgrsc.org Recent years have seen significant advances in the synthesis of azetidine rings, moving beyond traditional intramolecular SN2 reactions. rsc.orgfrontiersin.org

One of the prominent modern approaches is the [2+2] cycloaddition reaction . A notable example is the aza-Paternò-Büchi reaction, where a visible light-mediated photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by an Iridium(III) photocatalyst, yields functionalized azetidines. rsc.org This method is valued for its broad substrate scope and the ability to construct densely functionalized azetidines. rsc.org Similarly, chemists have successfully used light-driven reactions involving imines to form new azetidines. sciencedaily.com

C(sp³)–H functionalization represents another powerful strategy. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been employed for the synthesis of functionalized azetidines. rsc.orgacs.org This approach allows for the direct formation of the azetidine ring by creating a C-N bond from a previously unactivated C-H bond.

Ring contraction and rearrangement reactions also provide access to the azetidine core. For instance, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lanthanum(III) triflate, proceeds with high regioselectivity to afford azetidines in high yields. frontiersin.org This method is tolerant of various functional groups, including acid-prone protecting groups like Boc and TBS. frontiersin.org

The strain-release homologation of azabicyclo[1.1.0]butanes is a mechanistically distinct approach that allows for the modular construction of bis-functionalized azetidines. organic-chemistry.org This method involves the reaction of azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst. organic-chemistry.org

Furthermore, relay catalysis strategies have been developed, such as a [3 + 1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines, which proceeds via a Lewis acid-catalyzed nucleophilic ring opening followed by an iodite-catalyzed C-N bond formation. organic-chemistry.org These novel protocols have significantly expanded the toolkit for chemists to access a wide variety of substituted azetidine scaffolds for various applications. nih.govorganic-chemistry.org

Table 3: Overview of Novel Synthetic Protocols for Azetidines

| Synthetic Protocol | Key Features | Example Reaction |

| [2+2] Photocycloaddition | Visible light-mediated, broad substrate scope. | Aza-Paternò-Büchi reaction of 2-isoxazoline-3-carboxylates and alkenes. |

| C(sp³)–H Amination | Palladium-catalyzed, intramolecular cyclization. | γ-C(sp³)–H amination of picolinamide-protected amines. |

| Intramolecular Aminolysis | Lewis acid-catalyzed, regioselective ring-opening of epoxides. | La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines. |

| Strain-Release Homologation | Copper-catalyzed reaction with organometals, modular. | Reaction of azabicyclo[1.1.0]butane with organometallic reagents. |

| Relay Catalysis | [3+1]-annulation, Lewis acid and iodite (B1235397) catalysis. | Reaction of cyclopropane 1,1-diesters with aromatic amines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.